Vanicoside B

Description

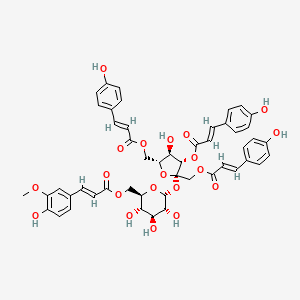

Structure

2D Structure

Properties

Molecular Formula |

C49H48O20 |

|---|---|

Molecular Weight |

956.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49+/m1/s1 |

InChI Key |

ALSDWGAQQGXOHC-PWYSLETCSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O |

Synonyms |

vanicoside B |

Origin of Product |

United States |

Foundational & Exploratory

Vanicoside B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanicoside B is a phenylpropanoid sucrose derivative that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Polygonaceae family, particularly within the Persicaria (formerly Polygonum) and Fallopia genera. These plants are widely distributed globally and have a history of use in traditional medicine. Table 1 summarizes the key plant species reported to contain this compound.

| Plant Species | Genus | Plant Part | Reference(s) |

| Persicaria pensylvanica | Persicaria | Not specified in abstract | [1] |

| Persicaria perfoliata | Persicaria | Whole plant | |

| Persicaria bungeana | Persicaria | Not specified | |

| Persicaria dissitiflora | Persicaria | Herb | [2][3] |

| Fallopia sachalinensis (syn. Polygonum sachalinense) | Fallopia | Roots | [4][5] |

Table 1: Natural Plant Sources of this compound

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following sections provide a detailed experimental protocol based on published literature.[4][5]

Experimental Protocol: Isolation from Fallopia sachalinensis

This protocol describes a common method for the isolation of this compound from the roots of Fallopia sachalinensis.

1. Extraction:

-

Plant Material: Dried and powdered roots of Fallopia sachalinensis.

-

Solvent: Methanol (MeOH)

-

Procedure:

-

Macerate the powdered plant material in methanol at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

2. Solvent Partitioning:

-

Procedure:

-

Suspend the crude methanol extract in water.

-

Partition the aqueous suspension successively with ethyl acetate (EtOAc).

-

Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction will contain this compound.

-

3. Chromatographic Purification: This is a two-step process involving silica gel chromatography followed by reverse-phase chromatography.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Procedure:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine and concentrate the this compound-rich fractions.

-

-

-

Step 2: Octadecylsilyl (ODS) Column Chromatography

-

Stationary Phase: ODS (C18) silica gel

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

-

Procedure:

-

Dissolve the partially purified sample from the silica gel column in the initial mobile phase.

-

Load the sample onto an ODS column pre-equilibrated with the starting mobile phase composition.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in water.

-

Collect and monitor fractions for the presence of this compound.

-

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC) (Optional)

-

For final polishing and to obtain high purity this compound, preparative HPLC can be employed.

-

Column: A suitable preparative reverse-phase column (e.g., C18).

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.

-

Detection: UV detector, typically at a wavelength where phenylpropanoids absorb (e.g., ~315 nm).

-

Procedure:

-

Inject the enriched fraction from the ODS column onto the preparative HPLC system.

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain pure this compound. From 1.2 kg of the dried roots of F. sachalinensis, 1.1 mg of this compound was obtained.[4]

-

-

Experimental Workflow Diagram

References

- 1. Vanicosides C-F, new phenylpropanoid glycosides from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Anti-Poliovirus Compounds Isolated from Edible Plants [mdpi.com]

- 5. researchgate.net [researchgate.net]

Vanicoside B from Persicaria dissitiflora: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the extraction, biological activity, and mechanism of action of Vanicoside B, a phenylpropanoid sucrose derivative isolated from Persicaria dissitiflora. The document provides comprehensive experimental protocols, quantitative data on its bioactivity, and visual representations of its molecular pathway and experimental workflow.

Introduction

Persicaria dissitiflora (Hemsl.) H.Gross ex T.Mori is an annual herb belonging to the Polygonaceae family.[1] Phytochemical investigations have revealed that this plant is a source of various bioactive compounds, including flavonoid glycosides and phenylpropanoid sucrose derivatives.[1] Among these, this compound has emerged as a compound of significant interest due to its potent antitumor properties.[1]

This compound has demonstrated notable antiproliferative activity, particularly against triple-negative breast cancer (TNBC) cells.[1] Its mechanism of action involves the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various cancers.[1] By suppressing CDK8-mediated signaling, this compound induces cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for aggressive cancers.[1]

This guide serves as a comprehensive resource for researchers aiming to isolate, characterize, and evaluate the therapeutic potential of this compound from Persicaria dissitiflora.

Data Presentation

The following tables summarize the key quantitative data associated with this compound. While the specific yield of this compound from Persicaria dissitiflora is not explicitly detailed in the reviewed literature, its potent biological activity is well-documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₉H₄₈O₂₀ | PubChem CID: 10033855[2] |

| Molecular Weight | 956.9 g/mol | PubChem CID: 10033855[2] |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Source |

| MDA-MB-231 | Triple-Negative Breast Cancer | 9.0 | Not Specified | Kim et al., 2019 |

| HCC38 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Kim et al., 2019 |

| C32 | Amelanotic Melanoma | > 5.0 (weaker than Vanicoside A) | MTT Assay | Wiczew et al., 2020[3] |

| A375 | Malignant Melanoma | Not Specified | MTT Assay | Wiczew et al., 2020[3] |

Experimental Protocols

Detailed methodologies for the extraction, isolation, and biological evaluation of this compound are provided below. These protocols are based on established phytochemical and cell biology techniques.

Extraction and Isolation of this compound from Persicaria dissitiflora**

This protocol outlines a general procedure for the extraction and purification of phenylpropanoid sucrose esters like this compound from plant material.

a. Plant Material Preparation:

-

Collect the aerial parts of Persicaria dissitiflora.

-

Air-dry the plant material at room temperature and then grind it into a fine powder.

b. Extraction:

-

Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 7 days), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude MeOH extract.

c. Solvent Partitioning:

-

Suspend the crude MeOH extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Monitor the fractions for the presence of the target compounds using Thin Layer Chromatography (TLC).

d. Chromatographic Purification:

-

Subject the n-BuOH fraction, which is likely to contain glycosidic compounds like this compound, to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, such as chloroform-methanol-water, to separate the components.

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).

-

Monitor the elution with a UV detector and collect the peaks corresponding to this compound.

e. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for different time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on the cell cycle distribution of cancer cells.

-

Cell Treatment: Treat the cancer cells with this compound at a specific concentration (e.g., its IC₅₀ value) for a defined period (e.g., 24 or 48 hours).

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay detects the induction of apoptosis by this compound.

-

Cell Treatment: Treat the cancer cells with this compound at its IC₅₀ concentration for a specific duration.

-

Harvesting: Harvest both the adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and bio-evaluation of this compound.

Signaling Pathway

Caption: this compound inhibits CDK8, leading to anticancer effects in TNBC.

References

- 1. Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C49H48O20 | CID 10033855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Collection - Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - Journal of Natural Products - Figshare [figshare.com]

CDK8 as a Molecular Target for Vanicoside B: A Technical Guide for Drug Discovery Professionals

Executive Summary: Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene and a promising therapeutic target in various malignancies, including triple-negative breast cancer (TNBC). As a subunit of the Mediator complex, CDK8 plays a crucial role in regulating gene transcription, thereby influencing cell proliferation, survival, and metastasis. Vanicoside B, a phenylpropanoyl sucrose derivative isolated from Persicaria dissitiflora, has been identified as a natural product with potent anti-tumor activity.[1][2][3] This technical guide provides an in-depth analysis of CDK8 as the molecular target for this compound, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms to support further research and development in this area.

Introduction to this compound and the CDK8 Target

The Role of CDK8 in Oncology

Cyclin-dependent kinase 8 (CDK8) and its closely related paralog, CDK19, form the kinase module of the Mediator complex, a critical co-regulator of RNA polymerase II-mediated transcription.[4] This module, which also includes Cyclin C, MED12, and MED13, acts as a molecular bridge between transcription factors and the core transcriptional machinery. Deregulation of CDK8 activity has been implicated in numerous cancers, including colorectal, breast, and gastric cancers, where it often correlates with poor prognosis.[5] CDK8 drives oncogenesis by phosphorylating various transcription factors, such as STAT proteins, which in turn promotes the expression of genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).[5] Its role as a key transcriptional regulator in cancer cells makes it an attractive target for therapeutic intervention.

This compound: A Natural Product CDK8 Inhibitor

This compound is a naturally occurring phenylpropanoyl sucrose derivative that has demonstrated significant anti-proliferative and anti-metastatic properties.[1] Research has specifically highlighted its efficacy in TNBC, an aggressive subtype of breast cancer with limited treatment options.[2][3] Studies have shown that this compound exerts its anti-tumor effects by directly targeting and inhibiting the CDK8-mediated signaling pathway.[1][2][6] This inhibition leads to cell cycle arrest, apoptosis, and suppression of metastatic phenotypes in cancer cells.[2][3]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for the biological activity of this compound against cancer cells.

| Parameter | Cell Lines | Value | Reference |

| Antiproliferative Activity (IC50) | MDA-MB-231, HCC38 (TNBC) | 9.0 µM | [1] |

| Protein Kinase C (PKC) Inhibition (IC50) | N/A | 31 µg/ml | [6] |

Note: While a molecular modeling study indicated a high affinity of this compound for CDK8, specific quantitative binding data (e.g., Kd, Ki) or direct enzymatic IC50 values against purified CDK8 have not been reported in the reviewed literature.[2][3]

Mechanism of Action: Targeting the CDK8 Signaling Pathway

This compound functions by suppressing CDK8-mediated signaling pathways.[2][3] By inhibiting the kinase activity of CDK8, this compound prevents the phosphorylation of downstream transcription factors, thereby altering the expression of genes critical for tumor progression. The primary consequences of this inhibition are the suppression of the epithelial-mesenchymal transition (EMT), induction of cell cycle arrest, and promotion of apoptosis.[1][2]

Experimental Protocols and Methodologies

A logical workflow is essential for evaluating compounds like this compound. The process typically begins with computational and enzymatic assays, progresses to cell-based functional assays, and culminates in in vivo validation.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for determining the direct enzymatic inhibition of CDK8.

-

Reagent Preparation: Prepare a solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 5 nM of purified CDK8/CycC complex, 2 nM of Eu-anti-GST antibody, and 10 nM of a fluorescent kinase tracer (e.g., Tracer 236).[7]

-

Compound Dilution: Create a serial dilution of this compound in DMSO, then dilute further into the assay buffer.

-

Assay Plate Setup: Add the diluted compound, kinase/antibody solution, and tracer solution to a low-volume 384-well plate.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Analysis: Calculate the percentage of inhibition based on high (no inhibitor) and low (no kinase) controls. Plot the inhibition values against compound concentration and fit to a dose-response curve to determine the IC₅₀.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures drug-induced cytotoxicity and cytostasis.[1]

-

Cell Plating: Seed MDA-MB-231 or HCC38 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Cell Fixation: Gently discard the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Readout: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Western Blot Analysis

This method is used to detect changes in the expression and phosphorylation status of proteins in the CDK8 signaling pathway.

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 24-48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CDK8, anti-p-STAT1 (Ser727), anti-E-cadherin, anti-Vimentin, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Summary and Future Directions

This compound has been identified as a promising anti-cancer agent that functions through the inhibition of CDK8, a key transcriptional regulator.[1][2] Its ability to induce cell cycle arrest and apoptosis and to suppress EMT in aggressive TNBC cell lines underscores its therapeutic potential.[2][3]

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on several key areas:

-

Biochemical Characterization: Determining the binding affinity (Kd) and enzymatic IC₅₀ of this compound against both CDK8 and CDK19 is critical for understanding its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can lead to the development of more potent, selective, and drug-like inhibitors with improved pharmacokinetic properties.

-

Pharmacodynamic and Efficacy Studies: Comprehensive in vivo studies are needed to establish a clear relationship between target engagement (CDK8 inhibition in tumors) and anti-tumor efficacy, as well as to evaluate safety and tolerability.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to CDK8 inhibition could help guide the clinical development of this compound or its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Potential Anti-inflammatory Effects of Vanicoside B: A Technical Whitepaper for Researchers

Disclaimer: This document synthesizes the current scientific understanding of the potential anti-inflammatory effects of Vanicoside B. It is intended for an audience of researchers, scientists, and drug development professionals. Direct experimental data on the anti-inflammatory properties of isolated this compound is limited in the current body of scientific literature. Therefore, this paper draws upon data from studies of plant extracts known to contain this compound, primarily from the Persicaria and Polygonum genera, as well as from the broader class of phenylpropanoid sucrose esters to infer its potential activities and mechanisms. All quantitative data and experimental protocols presented herein are derived from studies on these extracts and should be interpreted as indicative of potential effects that warrant further investigation with the pure compound.

Introduction

This compound is a phenylpropanoid sucrose derivative that has been isolated from several plant species, including Persicaria dissitiflora.[1] While the primary focus of research on this compound has been its anti-tumor properties, particularly its activity against triple-negative breast cancer cells through the targeting of cyclin-dependent kinase 8 (CDK8), its structural class and the known bioactivities of the plants from which it is derived suggest a potential role as an anti-inflammatory agent.[1]

The genera Persicaria and Polygonum have a long history of use in traditional medicine for treating various inflammatory conditions.[2][3] Modern scientific investigations into extracts from these plants have begun to validate these traditional uses, demonstrating significant anti-inflammatory activities in various in vitro and in vivo models.[4][5][6] These studies have implicated the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5][7]

This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of this compound, based on the available evidence from related plant extracts and compound classes. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Quantitative Data on Anti-inflammatory Effects of Persicaria and Polygonum Extracts

The following tables summarize the quantitative data on the anti-inflammatory effects of methanolic extracts from Persicaria chinensis (Pc-ME), a plant known to contain phenylpropanoid sucrose esters. This data is presented to illustrate the potential anti-inflammatory efficacy that could be investigated for isolated this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Persicaria chinensis Methanolic Extract (Pc-ME)

| Inflammatory Mediator | Assay System | Inducer | Pc-ME Concentration (µg/mL) | % Inhibition | Reference |

| Nitric Oxide (NO) | RAW264.7 Macrophages | LPS | 25 | ~40% | [5] |

| 50 | ~75% | [5] | |||

| 100 | ~95% | [5] | |||

| Prostaglandin E2 (PGE2) | RAW264.7 Macrophages | LPS | 25 | ~30% | [5] |

| 50 | ~65% | [5] | |||

| 100 | ~90% | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Persicaria chinensis Methanolic Extract (Pc-ME) in a Mouse Gastritis Model

| Parameter | Animal Model | Inducer | Treatment | Result | Reference |

| Gastric Ulceration | Mouse | HCl/EtOH | Pc-ME (200 mg/kg, p.o.) | Significant amelioration of gastric ulcers | [5] |

| IκBα Phosphorylation | Mouse Gastric Tissue | HCl/EtOH | Pc-ME (200 mg/kg, p.o.) | Suppressed | [5] |

| Akt Phosphorylation | Mouse Gastric Tissue | HCl/EtOH | Pc-ME (200 mg/kg, p.o.) | Suppressed | [5] |

| Src Phosphorylation | Mouse Gastric Tissue | HCl/EtOH | Pc-ME (200 mg/kg, p.o.) | Suppressed | [5] |

| Syk Phosphorylation | Mouse Gastric Tissue | HCl/EtOH | Pc-ME (200 mg/kg, p.o.) | Suppressed | [5] |

Potential Mechanisms of Anti-inflammatory Action

Based on studies of Persicaria extracts and related compounds, this compound may exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[8] Extracts from Persicaria chinensis have been shown to suppress the nuclear translocation of NF-κB subunits (p65 and p50) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition is associated with the suppression of IκBα phosphorylation, a key step in the activation of the canonical NF-κB pathway.[5]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is also crucial in mediating inflammatory responses.[9] Extracts from Persicaria chinensis have been shown to inhibit the phosphorylation of key upstream kinases, Src and Syk, which can in turn affect downstream MAPK activation.[5] The potential for this compound to modulate these pathways represents a promising area for investigation.

Inhibition of Pro-inflammatory Enzymes

The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) and prostaglandins by cyclooxygenase-2 (COX-2) are hallmarks of inflammation.[10][11] Phenylpropanoid sucrose esters have been reported to possess anti-inflammatory activity, with some studies showing inhibition of NO production.[7] The potential for this compound to inhibit iNOS and COX-2 activity or expression warrants direct investigation.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for key in vitro assays that could be employed to definitively assess the anti-inflammatory effects of isolated this compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to determine the effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.[2]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

-

Determine the percentage inhibition of NO production compared to the LPS-only control.

Prostaglandin E2 (PGE2) Production Inhibition Assay

This enzyme immunoassay (EIA) is used to quantify the amount of PGE2, a key mediator of inflammation and pain, produced by cells.[12]

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture reagents (as in 4.1)

-

LPS

-

This compound

-

Commercial Prostaglandin E2 EIA kit (containing PGE2 standards, antibody, enzyme conjugate, wash buffer, substrate, and stop solution)

-

96-well plates

Protocol:

-

Culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS as described in the NO assay protocol (steps 1-3).

-

After 24 hours of stimulation, collect the cell culture supernatant.

-

Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Adding a PGE2-enzyme conjugate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of PGE2 in the samples based on the standard curve.

-

Determine the percentage inhibition of PGE2 production.

Western Blot Analysis for NF-κB p65 Nuclear Translocation

This technique is used to determine if the p65 subunit of NF-κB has moved from the cytoplasm to the nucleus, a key indicator of NF-κB activation.[13]

Materials:

-

RAW 264.7 cells

-

Cell culture reagents

-

LPS

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p65, anti-lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture RAW 264.7 cells to ~80% confluency.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Determine the protein concentration of the nuclear and cytoplasmic extracts.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory activity of this compound is currently lacking, a substantial body of research on the plant species from which it is isolated, and on its broader chemical class of phenylpropanoid sucrose esters, strongly suggests its potential as a novel anti-inflammatory agent. The demonstrated ability of Persicaria and Polygonum extracts to inhibit key inflammatory mediators and signaling pathways provides a solid foundation for future research.

To fully elucidate the anti-inflammatory potential of this compound, the following future research is recommended:

-

In Vitro Screening: Conduct comprehensive in vitro assays with isolated this compound to determine its inhibitory effects on NO and PGE2 production, as well as on the expression and activity of iNOS and COX-2.

-

Mechanism of Action Studies: Investigate the direct effects of this compound on the NF-κB and MAPK signaling pathways using techniques such as Western blotting for key phosphorylated proteins and reporter gene assays.

-

In Vivo Efficacy: Evaluate the in vivo anti-inflammatory activity of this compound in established animal models of inflammation, such as carrageenan-induced paw edema and LPS-induced systemic inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify the key structural features responsible for its potential anti-inflammatory activity.

The exploration of this compound as a potential anti-inflammatory therapeutic represents a promising avenue for drug discovery, building upon the rich ethnopharmacological history of its plant sources. The methodologies and data presented in this whitepaper provide a framework for initiating and guiding these future investigations.

References

- 1. raybiotech.com [raybiotech.com]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 5. abcam.com [abcam.com]

- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. embopress.org [embopress.org]

- 10. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase/Visfatin Enzymatic Activity Identifies a New Inflammatory Pathway Linked to NAD | PLOS One [journals.plos.org]

- 11. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]

- 13. Item - Western blot analysis of p65 nuclear translocation. - Public Library of Science - Figshare [plos.figshare.com]

Investigating the neuroprotective potential of Vanicoside B

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary

Vanicoside B, a phenylpropanoid sucrose derivative isolated from plants of the Reynoutria genus, has been the subject of research primarily for its cytotoxic effects against various cancer cell lines. While the user's request is for an in-depth technical guide on its neuroprotective potential, a comprehensive review of the current scientific literature reveals a significant gap in this area. To date, no direct studies have been published investigating or establishing the neuroprotective effects of this compound. However, studies on the source plant, Reynoutria sachalinensis, have identified other constituent compounds with demonstrated neuroprotective properties. This guide will summarize the available, albeit indirect, evidence and propose future directions for research into the neuroprotective potential of this compound, adhering to the requested technical format.

Current State of Research: An Absence of Direct Evidence

Extensive searches of scientific databases yield no peer-reviewed articles, clinical trials, or in-depth studies specifically evaluating this compound for its neuroprotective capabilities. The existing body of research on this compound is predominantly focused on its anti-cancer properties.

Indirect Evidence from Reynoutria sachalinensis

While research on this compound itself is lacking in the context of neuroprotection, a study on its source, Reynoutria sachalinensis, offers a promising starting point. Research has shown that certain fractions of R. sachalinensis extracts exhibit neuroprotective effects against glutamate-induced oxidative toxicity in HT22 hippocampal neuronal cells.[1][2] This suggests that the plant synthesizes compounds with the potential to protect neurons from excitotoxic damage.

Identified Neuroprotective Compounds from Reynoutria sachalinensis

The neuroprotective activity of R. sachalinensis has been attributed to several isolated compounds, none of which are this compound. The identified neuroprotective agents and their observed effects are summarized below.

| Compound | Cell Line | Neurotoxic Insult | Observed Neuroprotective Effect | Putative Mechanism |

| 1-decanol | HT22 | Glutamate | Increased cell viability | Antioxidant activity |

| Campesterol | HT22 | Glutamate | Increased cell viability | Antioxidant activity |

| Ergosterol peroxide | HT22 | Glutamate | Increased cell viability | Antioxidant activity |

| Quercetin | HT22 | Glutamate | Increased cell viability | Antioxidant activity |

| Isoquercitrin | HT22 | Glutamate | Increased cell viability | Antioxidant activity |

Experimental Protocols: A Template for Future Investigation

The following methodologies, adapted from the study on Reynoutria sachalinensis, can serve as a blueprint for future investigations into the neuroprotective potential of this compound.

Cell Culture and Neurotoxicity Assay

-

Cell Line: HT22 murine hippocampal neuronal cells are a suitable model for studying glutamate-induced oxidative stress.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Induction of Neurotoxicity: Glutamate (e.g., 5 mM) is added to the culture medium to induce excitotoxicity and oxidative stress, leading to cell death.

-

Treatment: this compound would be added to the cell cultures at various concentrations prior to or concurrently with the glutamate challenge.

-

Assessment of Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.

Reactive Oxygen Species (ROS) Measurement

-

Principle: To determine the antioxidant potential, intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Procedure: Following treatment with this compound and/or glutamate, cells are incubated with DCF-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is then measured using a fluorescence microplate reader or flow cytometer.

Visualizing Potential Mechanisms and Workflows

Given the absence of direct data for this compound, the following diagrams illustrate a hypothetical neuroprotective signaling pathway based on the findings for other compounds from R. sachalinensis and a general experimental workflow for such an investigation.

References

Vanicoside B (CAS: 155179-21-8): A Technical Guide to its Anti-Tumor Activity in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a phenylpropanoyl sucrose derivative isolated from Persicaria dissitiflora, has emerged as a promising natural product with potent anti-tumor properties. This technical guide provides an in-depth overview of the biological activity, mechanism of action, and experimental data related to this compound, with a specific focus on its efficacy against triple-negative breast cancer (TNBC). All data and protocols are derived from the seminal study by Kim D, et al., "Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells," published in the Journal of Natural Products in 2019.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 155179-21-8 | [1][2][3] |

| Molecular Formula | C49H48O20 | [4] |

| Molecular Weight | 956.89 g/mol | [4] |

| Appearance | Powder | [1] |

| Source | Isolated from the herb Persicaria dissitiflora | [4][5] |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-proliferative and pro-apoptotic activity in TNBC cell lines.[4][5] Its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription and signaling pathways implicated in cancer progression.[4][5]

By targeting CDK8, this compound modulates downstream signaling, leading to:

-

Cell Cycle Arrest: Inhibition of CDK8 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the sub-G1 phase.[3][5]

-

Induction of Apoptosis: this compound promotes programmed cell death by regulating the Skp2-p27 axis.[3][5]

-

Inhibition of EMT: The compound decreases the expression of proteins associated with the epithelial-mesenchymal transition, a critical process in cancer metastasis.[5]

-

Downregulation of STAT Signaling: this compound reduces the phosphorylation of STAT1 and STAT3, transcription factors involved in tumor cell survival and proliferation.[3][5]

Signaling Pathway of this compound in TNBC

Caption: this compound inhibits CDK8, leading to decreased STAT signaling and EMT, and induces apoptosis via the Skp2-p27 axis.

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Result |

| MDA-MB-231 | TNBC | Cell Viability | 2.5 - 20 | 72 h | Inhibition of cell viability |

| HCC38 | TNBC | Cell Viability | 2.5 - 20 | 72 h | Inhibition of cell viability |

| MDA-MB-231 | TNBC | Colony Formation | 2.5 - 20 | 14 d | Inhibition of colony formation |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Incubation Time | Effect |

| MDA-MB-231 | 2.5, 5, 10 | 72 h | Increased sub-G1 phase population |

| HCC38 | 2.5, 5, 10 | 72 h | Increased sub-G1 phase population |

Table 3: In Vivo Anti-tumor Efficacy of this compound in a Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration | Result |

| Xenografted Mice | MDA-MB-231 | This compound (5 mg/kg) | i.p., 3 times/week | 4 weeks | 53.85% reduction in tumor volume |

| Xenografted Mice | MDA-MB-231 | This compound (20 mg/kg) | i.p., 3 times/week | 4 weeks | 65.72% reduction in tumor volume |

Experimental Protocols

General Experimental Workflow

Caption: Overview of the experimental workflow for evaluating this compound.

Cell Culture

-

Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and HCC38 were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Seed cells in 96-well plates at a density of 5 x 10³ cells per well.

-

After 24 hours, treat the cells with various concentrations of this compound (0, 2.5, 5, 10, 20 µM) for 72 hours.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

-

Seed 500 cells per well in 6-well plates.

-

Treat with this compound (0, 2.5, 5, 10, 20 µM) for 14 days, replacing the medium with fresh this compound every 3 days.

-

Wash the colonies with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.5% crystal violet solution for 10 minutes.

-

Wash with water and air dry.

-

Count the number of colonies containing more than 50 cells.

Cell Cycle Analysis

-

Seed 1 x 10⁶ cells in 60 mm dishes and treat with this compound (0, 2.5, 5, 10 µM) for 72 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

-

Treat cells with this compound (0, 2.5, 5, 10 µM) for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-STAT1, anti-p-STAT3, anti-p-S6, anti-Skp2, anti-p27, anti-cleaved PARP, anti-CDK8, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Animal Housing: Use female athymic nude mice (4-6 weeks old) housed under specific pathogen-free conditions.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in 100 µL of PBS into the right flank of each mouse.

-

Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.

-

Administer this compound (5 and 20 mg/kg) or vehicle control intraperitoneally (i.p.) three times a week for four weeks.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

Toxicity Monitoring: Monitor body weight and general health status of the mice throughout the experiment.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer. Its well-defined mechanism of action, centered on the inhibition of CDK8, provides a strong rationale for its further development. The data presented herein, summarized from the foundational work of Kim D, et al., offer a comprehensive basis for researchers and drug development professionals to explore the full therapeutic utility of this promising natural compound. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical application.

References

- 1. Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies [mdpi.com]

- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanicoside B (C49H48O20): A Technical Guide on its Molecular Properties and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a phenylpropanoyl sucrose derivative with the molecular formula C49H48O20, is emerging as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its molecular characteristics, and anti-tumor properties, with a focus on its mechanism of action involving the inhibition of Cyclin-Dependent Kinase 8 (CDK8). Detailed experimental protocols for evaluating its efficacy and diagrams of the relevant signaling pathways are presented to support further investigation and drug development efforts.

Core Molecular and Physical Data

This compound is a naturally occurring compound that can be isolated from herbs such as Persicaria dissitiflora.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C49H48O20 | [3][4] |

| Molecular Weight | 956.89 g/mol | [3][4] |

| CAS Number | 155179-21-8 | [3] |

| Appearance | Powder | [5] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [3] |

Anti-Tumor Activity and Mechanism of Action

This compound has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models.[1][2] Its primary mechanism of action involves the targeting of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene expression and cellular proliferation.[1][2]

Inhibition of CDK8 Signaling Pathway

This compound acts as a potent inhibitor of CDK8.[1][2] By blocking CDK8-mediated signaling, it disrupts downstream pathways crucial for cancer cell survival and proliferation. This includes the suppression of STAT1 and STAT3 phosphorylation, which are key components of the JAK/STAT signaling pathway.

Caption: this compound inhibits CDK8, leading to decreased phosphorylation of STAT1 and STAT3, which in turn suppresses tumor-promoting gene expression and inhibits tumor growth.

Regulation of the Skp2-p27 Axis and Induction of Apoptosis

This compound has been shown to induce apoptosis by modulating the Skp2-p27 axis. It decreases the expression of S-phase kinase-associated protein 2 (Skp2), a protein that targets the cell cycle inhibitor p27 for degradation.[6] This leads to an accumulation of p27, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest and apoptosis.[7]

Caption: this compound decreases Skp2 expression, leading to p27 accumulation, which inhibits CDKs, causing cell cycle arrest and inducing apoptosis.

In Vitro and In Vivo Efficacy

The anti-tumor effects of this compound have been demonstrated in both cell culture and animal models.

In Vitro Studies

This compound exhibits antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and HCC38.[1][2]

| Cell Line | Assay | Concentration | Duration | Effect |

| MDA-MB-231 | Cell Viability | 2.5-20 µM | 72 h | Inhibition of cell viability |

| HCC38 | Cell Viability | 2.5-20 µM | 72 h | Inhibition of cell viability |

| MDA-MB-231 | Colony Formation | 2.5-20 µM | 14 d | Inhibition of colony formation |

| MDA-MB-231 | Cell Cycle Analysis | 2.5-20 µM | 72 h | Cell cycle arrest at sub-G1 phase |

| MDA-MB-231 | Apoptosis Assay | 2.5-10 µM | 48 h | Induction of apoptosis |

In Vivo Studies

In a xenograft mouse model using MDA-MB-231 cells, intraperitoneal administration of this compound significantly inhibited tumor growth.[1][2]

| Animal Model | Treatment | Dosing Regimen | Duration | Result |

| Xenografted nude mice with MDA-MB-231 cells | This compound (5 mg/kg and 20 mg/kg, i.p.) | 3 times per week | 4 weeks | Significant reduction in tumor volume by 53.85% and 65.72%, respectively |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-tumor activity of this compound.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Seed cells in a 6-well plate and treat with this compound for the specified duration (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Methodology:

-

Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

In Vivo Xenograft Mouse Model

This protocol outlines the establishment of a tumor model to assess the anti-cancer efficacy of this compound in a living organism.

Methodology:

-

Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 and 20 mg/kg) or a vehicle control via the desired route (e.g., intraperitoneal injection) according to the specified schedule (e.g., 3 times per week).

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

At the end of the study (e.g., 4 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Conclusion

This compound is a promising natural compound with potent anti-tumor activity, particularly against triple-negative breast cancer. Its mechanism of action, centered on the inhibition of the CDK8 signaling pathway and modulation of the Skp2-p27 axis, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in oncology.

References

- 1. Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Downregulation of Skp2 and p27/Kip1 synergistically induces apoptosis in T98G glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Vanicoside B: A Technical Guide to its Discovery, Characterization, and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a phenylpropanoyl sucrose derivative, has emerged as a promising natural product with significant antitumor activity, particularly against triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and initial biological characterization of this compound. Detailed experimental protocols for key assays and a summary of its mechanism of action, centered on the inhibition of Cyclin-Dependent Kinase 8 (CDK8), are presented to facilitate further research and development.

Discovery and Isolation

This compound was first isolated from the herb Persicaria dissitiflora.[1][2] The isolation procedure involves the extraction of the plant material followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Isolation of this compound

-

Extraction: The dried and powdered aerial parts of Persicaria dissitiflora are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The biologically active fractions are identified through preliminary screening.

-

Column Chromatography: The active n-BuOH fraction is subjected to column chromatography on a silica gel stationary phase, eluting with a gradient of chloroform-methanol to separate the major components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a C18 column and a methanol-water gradient to yield the pure compound.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Details

This compound is a phenylpropanoyl sucrose derivative. Its structure was confirmed by 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, and HMBC) experiments, as well as by high-resolution mass spectrometry.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₉H₄₈O₂₀ |

| Molecular Weight | 956.9 g/mol [3] |

| Appearance | White amorphous powder |

| Solubility | Soluble in DMSO and methanol |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

This compound exhibits significant antiproliferative activity against a range of cancer cell lines, with particularly potent effects observed in triple-negative breast cancer (TNBC) cells.[1][2]

Antitumor Activity

This compound has been shown to inhibit the growth of various cancer cell lines. Its efficacy against TNBC is a key area of interest for further drug development.

Quantitative Data: Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 9.0[4] |

| HCC38 | Triple-Negative Breast Cancer | Not explicitly quantified in the provided results |

Mechanism of Action: Targeting CDK8

The primary mechanism of action for this compound's antitumor effect is the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1][2] CDK8 is a component of the Mediator complex and plays a crucial role in transcription regulation and cancer cell proliferation.

Signaling Pathway

Inhibition of CDK8 by this compound leads to a decrease in the phosphorylation of STAT1 and STAT3, key signaling molecules involved in cell proliferation and survival.[3] Furthermore, this compound treatment results in the downregulation of Skp2, an F-box protein that targets the cell cycle inhibitor p27 for degradation. This leads to the accumulation of p27, causing cell cycle arrest at the G1 phase and inducing apoptosis.[3] this compound also suppresses the expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as N-cadherin and vimentin, suggesting its potential to inhibit metastasis.[1]

Key Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 72 hours.

-

Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base, and the absorbance is measured at 515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., CDK8, p-STAT1, p-STAT3, Skp2, p27, N-cadherin, E-cadherin, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Female athymic nude mice are subcutaneously injected with MDA-MB-231 cells (5 x 10⁶ cells in a mixture of media and Matrigel).

-

Tumor Growth and Treatment: When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered intraperitoneally at doses of 5 mg/kg and 20 mg/kg, typically three times a week.

-

Tumor Measurement: Tumor volume is measured regularly with calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).

Conclusion and Future Directions

This compound is a promising natural product with well-defined antitumor activity against triple-negative breast cancer. Its mechanism of action, involving the targeted inhibition of CDK8, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies to enhance its antitumor effects. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical applications.

References

Methodological & Application

Application Note: Isolating Vanicoside B for Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the isolation and purification of Vanicoside B, a promising phenylpropanoid sucrose derivative with potential therapeutic applications. This document outlines a comprehensive workflow from the initial extraction from its natural source to its final purification, tailored for researchers in drug discovery and natural product chemistry.

Introduction

This compound is a natural compound that has garnered significant interest in the scientific community due to its potential biological activities. It is primarily found in plants of the Polygonaceae family, with notable concentrations in the rhizomes of Reynoutria sachalinensis (Giant Knotweed). Structurally, it is a sucrose molecule esterified with hydroxycinnamic acids. This complex structure contributes to its bioactivity and presents unique challenges and opportunities for its isolation and purification. This protocol provides a robust methodology to obtain high-purity this compound for further pharmacological and developmental studies.

Quantitative Data Summary

The following table summarizes the reported content of this compound in Reynoutria species, which are common sources for its isolation. This data is crucial for estimating the expected yield and for selecting the optimal plant material and organ for extraction.

| Plant Species | Plant Part | This compound Content (mg/g Dry Weight) | Percentage of Total Analyzed Metabolites |

| Reynoutria sachalinensis | Stems | 14.34[1][2] | - |

| Reynoutria sachalinensis | Roots | - | 34%[1][2] |

| Reynoutria japonica | Stems | 3.94[1][2] | - |

| Reynoutria japonica | Roots | - | 7%[1][2] |

Experimental Protocol: Isolation and Purification of this compound

This protocol details a multi-step process for the isolation and purification of this compound from the rhizomes of Reynoutria sachalinensis.

1. Plant Material and Preparation

-

Source: Dried rhizomes of Reynoutria sachalinensis.

-

Preparation: The dried rhizomes should be ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction

-

Solvent: 80% Methanol (Methanol:Water, 80:20 v/v).

-

Procedure:

-

Macerate the powdered rhizomes in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with continuous agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

3. Solvent Partitioning

-

Objective: To remove non-polar and highly polar impurities.

-

Procedure:

-

Suspend the crude methanol extract in distilled water.

-

Perform successive liquid-liquid partitioning with n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane fraction.

-

Subsequently, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction will contain compounds of medium polarity.

-

Finally, partition the remaining aqueous layer with n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

-

4. Chromatographic Purification

-

Step 1: Column Chromatography on Silica Gel

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol.

-

Procedure:

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-water mobile phase and a suitable visualization agent (e.g., UV light at 254 nm and a spray reagent like sulfuric acid-vanillin).

-

Combine fractions containing the target compound.

-

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective: To achieve high purity of this compound.

-

Column: A reversed-phase C18 column is suitable for the separation of phenylpropanoid glycosides.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape.

-

Procedure:

-

Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Develop a gradient elution method, for example, starting with 10% acetonitrile and increasing to 50% acetonitrile over 40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm) based on the UV absorbance of this compound.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a solid.

-

-

Visualizing the Workflow

The following diagram illustrates the key stages of the this compound isolation and purification process.

References

Application Notes and Protocols for Vanicoside B in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanicoside B, a phenylpropanoyl sucrose derivative isolated from Persicaria dissitiflora, has emerged as a compound of interest in oncological research, particularly for its activity against triple-negative breast cancer (TNBC).[1][2] It functions as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1][3] By targeting CDK8, this compound can modulate signaling pathways involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition, making it a valuable tool for in vitro studies aimed at understanding and targeting cancer cell proliferation.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the use of this compound in in vitro assays.

| Parameter | Value | Notes |

| Molecular Weight | 956.9 g/mol | Source: PubChem CID 10033855[4] |

| Solubility in DMSO | ≥ 40 mg/mL | Based on vendor-provided mother liquor concentration. Empirical testing is recommended for precise solubility determination. |

| Storage of DMSO Stock Solution | -20°C or -80°C | For long-term storage, -80°C is recommended to maintain stability. |

| Reported IC₅₀ | 9.0 µM | In MDA-MB-231 and HCC38 triple-negative breast cancer cell lines.[2] |

| Typical In Vitro Working Concentration | 1 - 25 µM | This range is a general guideline. The optimal concentration should be determined empirically for each cell line and assay. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 40 mg/mL).

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a cancer cell line, such as MDA-MB-231.

Materials:

-

MDA-MB-231 cells (or other desired cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound DMSO stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-